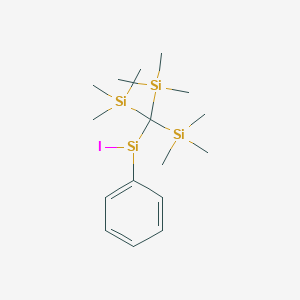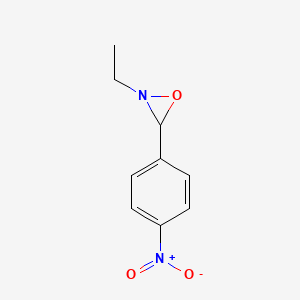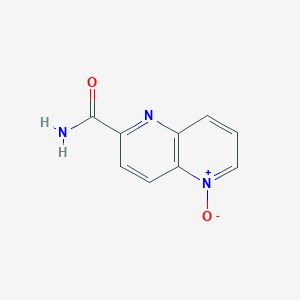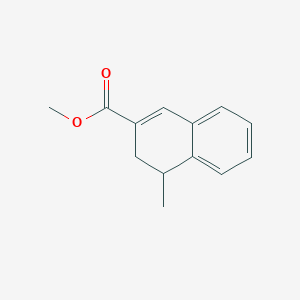
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is an organosulfur compound with the molecular formula C5H6S5 It is known for its unique structure, which includes two methylsulfanyl groups and a dithiole-thione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione typically involves the reaction of thiones with dihalogens. For instance, the reaction of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with diiodine or iodine monobromide in dichloromethane results in the formation of molecular charge-transfer complexes . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: It can undergo substitution reactions where the methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diiodine, iodine monobromide, and dibromine . The reactions are typically carried out in solvents like dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from these reactions include molecular charge-transfer complexes and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione involves its ability to form charge-transfer complexes with dihalogens. The sulfur atoms in the compound play a crucial role in these interactions, adopting a tetrahedral geometry that facilitates the formation of stable complexes
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Bis(methylsulfanyl)-1,3-dithiole-2-thione
- Tetrakis(methylthio)tetrathiafulvalene
Uniqueness
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is unique due to its specific arrangement of sulfur atoms and methylsulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and forms stable charge-transfer complexes with dihalogens .
Propriétés
Numéro CAS |
72713-45-2 |
|---|---|
Formule moléculaire |
C5H6S5 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
4,5-bis(methylsulfanyl)dithiole-3-thione |
InChI |
InChI=1S/C5H6S5/c1-7-3-4(6)9-10-5(3)8-2/h1-2H3 |
Clé InChI |
MRMBLKOVSDIKFS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(SSC1=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


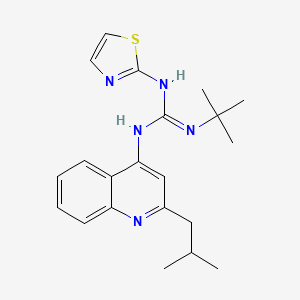
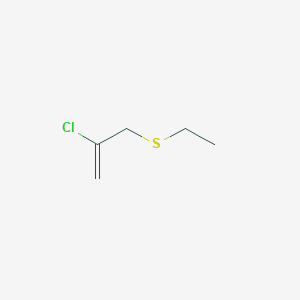
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)

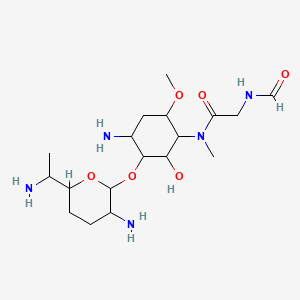
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
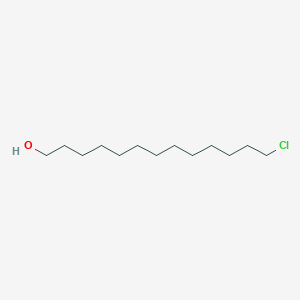
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
